3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is an organic compound with the molecular formula C13H9BrClNO It is a member of the benzamide class of compounds, characterized by the presence of a benzamide group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-(4-chlorophenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the nitro group to an amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways involving thiazole derivatives.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(4-chlorophenyl)-4-methylbenzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide
Uniqueness
3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The thiazole ring also imparts specific electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2OS/c17-12-3-1-2-11(8-12)15(21)20-16-19-14(9-22-16)10-4-6-13(18)7-5-10/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBOGRIDOSQMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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